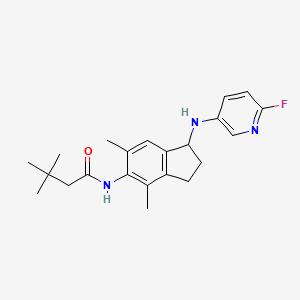

N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[1-[(6-fluoropyridin-3-yl)amino]-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O/c1-13-10-17-16(14(2)21(13)26-20(27)11-22(3,4)5)7-8-18(17)25-15-6-9-19(23)24-12-15/h6,9-10,12,18,25H,7-8,11H2,1-5H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTFEOSCGVGFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2NC3=CN=C(C=C3)F)C(=C1NC(=O)CC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 369.476 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28FN3O |

| Molecular Weight | 369.476 g/mol |

| IUPAC Name | This compound |

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including G protein-coupled receptors (GPCRs) and enzymes. It is hypothesized that the compound modulates these targets, leading to downstream effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis

These interactions suggest potential applications in therapeutic areas such as oncology and neuroprotection.

Research Findings

Recent studies have investigated the pharmacological properties of this compound:

- Neuroprotective Effects : Research indicates that the compound may enhance neuronal repair mechanisms following nerve injuries. In vivo studies demonstrated significant neurite outgrowth in neuronal cultures treated with the compound at non-toxic concentrations (10 μM) .

- Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition could lead to reduced inflammation and pain relief .

- Potential Anti-cancer Properties : Preliminary studies suggest that the compound can inhibit tumor cell growth through apoptosis induction pathways. Further investigation into its mechanism against specific cancer types is warranted .

Study on Neurite Outgrowth

A pilot study evaluated the effects of this compound on neurite outgrowth in C57BL/6 mice. Mice were administered the compound intravenously at a dose of 250 mg/kg. Results indicated no significant toxicity or mortality, with enhanced sensory-motor performance observed in treated groups compared to controls .

Inhibition of Cyclooxygenase Activity

Another study focused on the compound's role as a COX inhibitor. The results showed a significant reduction in COX activity at concentrations as low as 10 μM, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its role as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Research indicates that compounds targeting mGluR5 may have therapeutic implications for psychiatric and neurodegenerative disorders.

Neuropharmacology

Research has shown that N-(1-((6-Fluoropyridin-3-yl)amino)-4,6-dimethyl-2,3-dihydro-1H-inden-5-yl)-3,3-dimethylbutanamide acts as a negative allosteric modulator of mGluR5. This modulation has been linked to potential treatments for conditions such as anxiety and depression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited a high degree of selectivity for mGluR5 over other mGlu receptors, with a value of 4.4 nM, indicating its potency in inhibiting receptor activity .

CYP Enzyme Inhibition

The compound has also been evaluated for its effects on cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. In vitro studies indicate varying degrees of inhibition across different CYP isoforms, suggesting the need for careful consideration in drug development processes.

Data Table: CYP Inhibition Potency

| Compound | CYP Isoform | Inhibition Potency (IC50) |

|---|---|---|

| N-(1... | CYP1A2 | 0.106 µM |

| N-(1... | CYP2C9 | 0.120 µM |

| N-(1... | CYP3A4 | >30 µM |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including nucleophilic substitutions and coupling reactions with heteroaryl amines. Variations in the chemical structure can lead to derivatives with enhanced pharmacological properties.

Synthesis Overview:

- Starting Materials: Utilize 4-nitropyridine derivatives.

- Reactions: Employ nucleophilic aromatic substitutions to introduce the fluoropyridine moiety.

- Final Coupling: Combine with dimethylbutanamide to yield the target compound.

Q & A

Q. How can metabolic pathways and off-target effects be systematically profiled?

- Methodological Answer : Use in vitro hepatocyte models or liver microsomes with LC-MS/MS to identify Phase I/II metabolites. Off-target screening via proteome-wide affinity pulldowns or thermal shift assays (CETSA) detects unintended interactions. CRISPR-Cas9 knockout libraries validate pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.